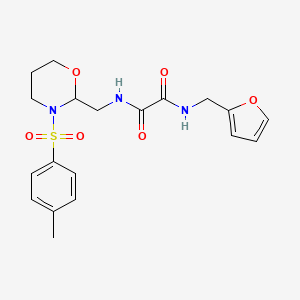

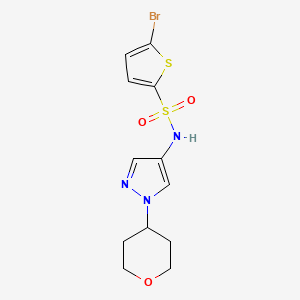

![molecular formula C11H17NO3 B2702324 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol CAS No. 296274-99-2](/img/structure/B2702324.png)

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol” is a complex organic compound. It is used to make surfactants, vulcanization accelerators and as a biological buffer . It acts as an absorbent for acidic gases and emulsifying agent for cosmetics, mineral oil, leather dressings, textile specialties and cleaning compounds . It is also used in hair sprays .

Synthesis Analysis

The synthesis of “this compound” involves a two-step strategy. The amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates are then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The linear formula is (HOCH2)2C(NH2)CH3 . The molecular weight is 105.14 .Chemical Reactions Analysis

“this compound” is used as a buffer for the determination of alkaline phosphatase activity . It also serves as a reaction buffer for enzymes with an activity in the basic pH range such as alkaline phosphatase .Physical And Chemical Properties Analysis

“this compound” is a solid-solid phase change material . It is easily soluble in water and ethanol, but less soluble in benzene and ether .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Hydrogenation Catalysts : Research on related amido ligands has shown their effectiveness in activating ruthenium complexes for the catalytic hydrogenation of ketones. For instance, complexes involving similar amido groups have demonstrated autocatalytic behavior in the hydrogenation of acetophenone, indicating potential applications in catalysis and organic synthesis (Hadžović et al., 2007).

- Organic Transformations : Compounds structurally related to 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol have been employed in the synthesis of benzoxazine and oxazine derivatives through palladium-catalyzed reactions. These findings suggest potential roles in the development of new synthetic routes for heterocyclic compounds (Gabriele et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to act as a buffer for the determination of alkaline phosphatase activity . It also serves as a spacer in isotachophoresis of proteins .

Mode of Action

As a buffer, it likely maintains the pH of the environment in which the alkaline phosphatase is active . As a spacer in isotachophoresis, it may help in the separation of proteins based on their isoelectric points .

Biochemical Pathways

Its role as a buffer suggests that it may be involved in pathways where ph stability is crucial, such as enzymatic reactions involving alkaline phosphatase .

Result of Action

Its role as a buffer in enzymatic reactions suggests that it may contribute to the optimal functioning of enzymes such as alkaline phosphatase .

Action Environment

As a buffer, its effectiveness may be influenced by factors that affect ph, such as temperature and the presence of other ions .

Propriétés

IUPAC Name |

2-amino-2-(phenylmethoxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c12-11(7-13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,13-14H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNHKTAMUGDRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

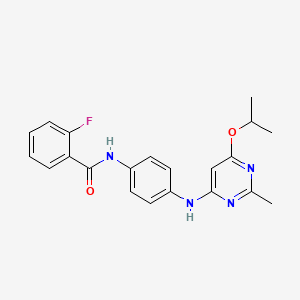

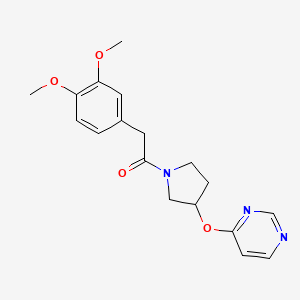

![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)

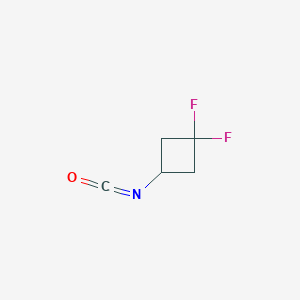

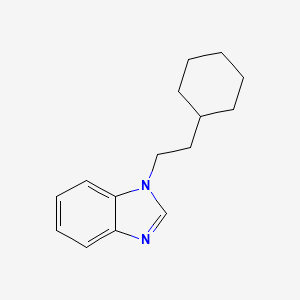

![N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2702251.png)

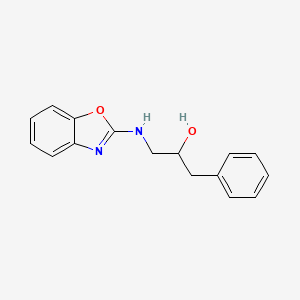

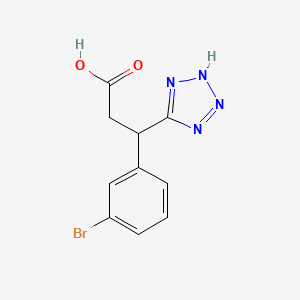

![N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702254.png)

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2702259.png)